Cas no 1361875-35-5 (Ethyl 3-(2,3-dichlorophenyl)-2-hydroxyisonicotinate)

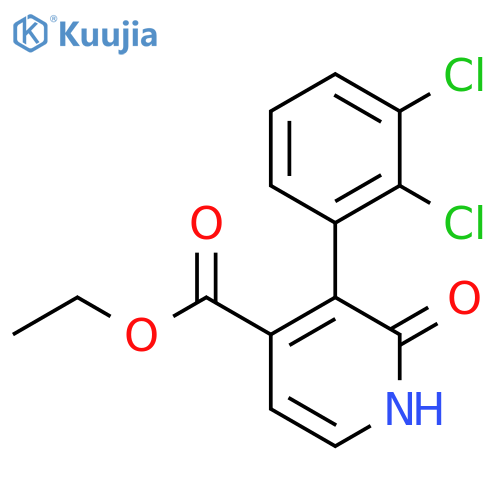

1361875-35-5 structure

商品名:Ethyl 3-(2,3-dichlorophenyl)-2-hydroxyisonicotinate

CAS番号:1361875-35-5

MF:C14H11Cl2NO3

メガワット:312.148041963577

CID:4919321

Ethyl 3-(2,3-dichlorophenyl)-2-hydroxyisonicotinate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-(2,3-dichlorophenyl)-2-hydroxyisonicotinate

-

- インチ: 1S/C14H11Cl2NO3/c1-2-20-14(19)9-6-7-17-13(18)11(9)8-4-3-5-10(15)12(8)16/h3-7H,2H2,1H3,(H,17,18)

- InChIKey: UPEYXJIALPZLDA-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=CC=CC=1C1C(NC=CC=1C(=O)OCC)=O)Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 473

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 55.4

Ethyl 3-(2,3-dichlorophenyl)-2-hydroxyisonicotinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A024002982-1g |

Ethyl 3-(2,3-dichlorophenyl)-2-hydroxyisonicotinate |

1361875-35-5 | 97% | 1g |

$1,780.80 | 2022-04-02 | |

| Alichem | A024002982-500mg |

Ethyl 3-(2,3-dichlorophenyl)-2-hydroxyisonicotinate |

1361875-35-5 | 97% | 500mg |

$970.20 | 2022-04-02 | |

| Alichem | A024002982-250mg |

Ethyl 3-(2,3-dichlorophenyl)-2-hydroxyisonicotinate |

1361875-35-5 | 97% | 250mg |

$727.60 | 2022-04-02 |

Ethyl 3-(2,3-dichlorophenyl)-2-hydroxyisonicotinate 関連文献

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

1361875-35-5 (Ethyl 3-(2,3-dichlorophenyl)-2-hydroxyisonicotinate) 関連製品

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 4770-00-7(3-cyano-4-nitroindole)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量